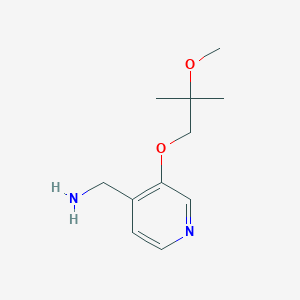
(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a methanamine group and a 2-methoxy-2-methylpropoxy group, which contributes to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 4-pyridinemethanamine with 2-methoxy-2-methylpropyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
化学反応の分析
Types of Reactions
(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the methanamine group to a primary amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium hydroxide (NaOH)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens or nitro groups
Major Products Formed
Oxidation: Formation of N-oxides
Reduction: Conversion to primary amines
Substitution: Various substituted pyridine derivatives
科学的研究の応用
(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
(3-(2-Methoxy-2-methylpropoxy)pyridin-4-yl)methanamine: can be compared with other pyridine derivatives that have similar substituents. Some similar compounds include:
- (3-(2-Methoxyethoxy)pyridin-4-yl)methanamine
- (3-(2-Methylpropoxy)pyridin-4-yl)methanamine
- (3-(2-Ethoxy-2-methylpropoxy)pyridin-4-yl)methanamine
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and applications. The uniqueness of This compound
特性
分子式 |
C11H18N2O2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
[3-(2-methoxy-2-methylpropoxy)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,14-3)8-15-10-7-13-5-4-9(10)6-12/h4-5,7H,6,8,12H2,1-3H3 |
InChIキー |
MREORHQJBUYMKQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COC1=C(C=CN=C1)CN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Amino-13-ethenyl-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B13916154.png)
![O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate](/img/structure/B13916158.png)
![2-[(6-Methoxy-2-pyridinyl)methylamino]ethanol](/img/structure/B13916165.png)


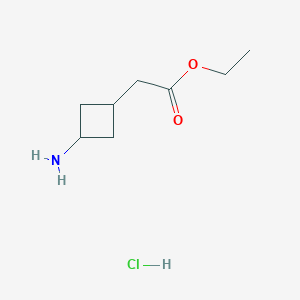

![Methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclohexanecarboxylate](/img/structure/B13916199.png)
![(2R)-2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13916202.png)
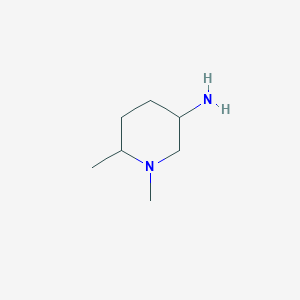
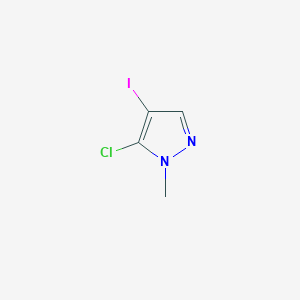
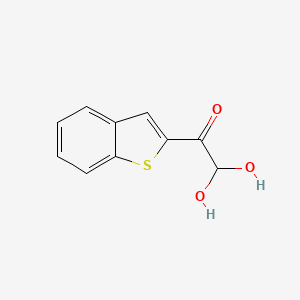
![(S)-6-[4-(1,1,1-Trifluoro-2-propyl)-4H-1,2,4-triazol-3-yl]-2-pyridinamine](/img/structure/B13916212.png)

